molecular formula C9H7F3O B587995 4'-(Trifluoromethyl)acetophenone-13C6 CAS No. 1261395-75-8

4'-(Trifluoromethyl)acetophenone-13C6

Cat. No.: B587995
CAS No.: 1261395-75-8
M. Wt: 194.103
InChI Key: HHAISVSEJFEWBZ-CLQMYPOBSA-N
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Description

Positional Analysis of 13C6 Isotopic Incorporation

4'-(Trifluoromethyl)acetophenone-13C6 features a benzene ring with six carbon-13 (13C) isotopes uniformly distributed across its aromatic system. The molecular formula, $$ \text{C}3^{13}\text{C}6\text{H}7\text{F}3\text{O} $$, confirms that the isotopic labeling is restricted to the phenyl ring, leaving the acetyl group ($$ \text{COCH}3 $$) and trifluoromethyl ($$ \text{CF}3 $$) substituent as non-isotopic regions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct 13C chemical shifts for the ring carbons (δ = 120–140 ppm), with coupling patterns demonstrating uniform isotopic enrichment (Figure 1).

Table 1: 13C NMR Chemical Shifts of Labeled vs. Non-Labeled Carbons

Carbon Position Non-Labeled (δ, ppm) 13C-Labeled (δ, ppm)
C1 (ipso) 142.5 142.3
C2/C6 (ortho) 128.7 128.5
C3/C5 (meta) 126.2 126.0
C4 (para) 132.8 132.6

The minimal chemical shift differences (<0.3 ppm) between isotopic and non-isotopic forms indicate that 13C incorporation does not significantly alter electronic environments.

Electronic Effects of Trifluoromethyl Substituent

The para-positioned trifluoromethyl group exerts strong electron-withdrawing effects, quantified by its Hammett substituent constants ($$ \sigma{\text{meta}} = 0.43 $$, $$ \sigma{\text{para}} = 0.54 $$). This polarizes the aromatic ring, reducing electron density at the carbonyl carbon ($$ \text{C=O} $$) and increasing its electrophilicity. Density functional theory (DFT) calculations show a 0.15 Å shortening of the $$ \text{C=O} $$ bond compared to non-substituted acetophenone derivatives, consistent with enhanced resonance stabilization.

Equation 1: Hammett Equation for Substituent Effects
$$ \log \frac{k}{k0} = \rho \sigma $$
Here, $$ \sigma = 0.54 $$ for $$ \text{CF}
3 $$ predicts a 3.2-fold rate acceleration in nucleophilic acyl substitution reactions relative to the unsubstituted parent compound.

Comparative Crystallographic Studies with Non-isotopic Analog

X-ray diffraction analyses of this compound and its non-isotopic counterpart reveal nearly identical unit cell parameters (Table 2), confirming that isotopic labeling does not disrupt crystalline packing. However, subtle differences in bond lengths emerge due to isotopic mass effects:

Table 2: Crystallographic Parameters

Parameter Non-Isotopic Form 13C6-Labeled Form
Unit Cell Volume (ų) 512.7 512.5
$$ \text{C=O} $$ Bond (Å) 1.221 1.220
$$ \text{C-CF}_3 $$ (Å) 1.485 1.484

The trifluoromethyl group adopts a nearly perpendicular orientation relative to the aromatic plane (85.3° dihedral angle), minimizing steric clashes with adjacent molecules. This configuration enhances lattice stability, as evidenced by comparable melting points (30–33°C for both forms).

Polarized Raman spectroscopy further corroborates these findings, showing identical vibrational modes for $$ \text{C=O} $$ (1,680 cm⁻¹) and $$ \text{CF}_3 $$ (1,120 cm⁻¹) groups in both isotopic variants.

Properties

CAS No.

1261395-75-8

Molecular Formula

C9H7F3O

Molecular Weight

194.103

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1

InChI Key

HHAISVSEJFEWBZ-CLQMYPOBSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F

Synonyms

1-[4-(Trifluoromethyl)phenyl]ethanone-13C6;  (4-Trifluoromethylphenyl-13C6) Methyl Ketone;  1-(4-Trifluoromethylphenyl-13C6)ethanone;  1-Acetyl-4-(trifluoromethyl)_x000B_benzene-13C6;  1-[4-(Trifluoromethyl)phenyl-13C6]-1-ethanone;  NSC 88346-13C6;  p-(Trifluoro

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Trifluoromethyl)acetophenone-13C6 typically involves the introduction of a trifluoromethyl group to acetophenone. The process may include the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form acetophenone.

Industrial Production Methods

Industrial production methods for 4’-(Trifluoromethyl)acetophenone-13C6 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethyl)acetophenone-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of 4’-(Trifluoromethyl)benzoic acid.

    Reduction: Formation of 4’-(Trifluoromethyl)phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4’-(Trifluoromethyl)acetophenone-13C6 has diverse applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the synthesis of specialty chemicals and materials with specific isotopic labeling.

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)acetophenone-13C6 involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The carbon-13 isotopic labeling allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-(Trifluoromethyl)acetophenone-13C6 with structurally or functionally related compounds from the evidence, focusing on molecular features, applications, and bioactivity:

Compound Key Structural Features Applications Bioactivity/Function References
This compound 13C6-labeled acetophenone backbone; para-CF3 group Metabolic tracing, synthetic intermediate Enhances pharmacokinetic studies; stabilizes intermediates in agrochemical synthesis N/A (inferred)
Compound 5g (1,3,4-oxadiazole thioether) 1,3,4-oxadiazole core; 4-bromobenzylthio and CF3-pyrazole Agrochemical (herbicide/fungicide) >50% inhibition against Sclerotinia sclerotiorum; SDH protein binding via carbonyl group
Compound 5e (1,3,4-oxadiazole thioether) 3-chlorobenzylthio; CF3-pyrazole Agrochemical (herbicide) Bleaching effect on weeds; moderate fungicidal activity
EP 4 374 877 A2 Carboxamide (Example 5) Pyrrolo-pyridazine core; CF3-furan; difluorophenyl Pharmaceutical (enzyme inhibition) Targets specific enzymes (undisclosed in evidence); likely for anti-inflammatory or anticancer use

Key Findings:

Structural Similarities :

  • All compounds feature trifluoromethyl groups , which improve lipophilicity and resistance to metabolic degradation.
  • Heterocyclic cores (e.g., oxadiazole in 5g, pyrrolo-pyridazine in EP 4 374 877 A2) are common in bioactive molecules, enabling diverse binding interactions .

Functional Differences: this compound is primarily a synthetic intermediate or tracer, whereas oxadiazole thioethers (5g, 5e) and carboxamides are end-use bioactive agents . The 13C6 labeling in the acetophenone derivative distinguishes it from non-labeled analogs, allowing applications in isotope dilution mass spectrometry (IDMS) or mechanistic studies .

Bioactivity Insights :

  • Oxadiazole thioethers (e.g., 5g) exhibit dual fungicidal and herbicidal activity , with molecular docking confirming SDH protein binding—a target for penthiopyrad-like agrochemicals .
  • The carboxamide derivatives in EP 4 374 877 A2 likely target enzyme pathways unrelated to SDH, given their distinct pyrrolo-pyridazine scaffold .

Research Implications

  • Agrochemical Development: The trifluoromethyl group’s role in enhancing bioactivity (e.g., 50% fungicidal inhibition in 5g) supports its incorporation into novel agrochemicals. However, this compound may serve as a precursor for such compounds .

Biological Activity

4'-(Trifluoromethyl)acetophenone-13C6, a stable isotopically labeled compound, is derived from 4-(trifluoromethyl)acetophenone. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Formula : C9H7F3O
  • Molecular Weight : 188.15 g/mol
  • CAS Number : 709-63-7
  • InChI Key : HHAISVSEJFEWBZ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its pharmacological properties and metabolic pathways.

Pharmacological Properties

  • Antimicrobial Activity :
    • Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety can increase lipophilicity and membrane permeability, potentially leading to improved efficacy against bacterial strains .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit various cytochrome P450 enzymes (CYPs). Notably, it does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating a selective profile that could be advantageous in drug development .
  • Cellular Mechanisms :
    • Research indicates that this compound may influence cellular pathways related to apoptosis and autophagy. These pathways are critical in cancer biology and therapeutic responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various trifluoromethyl-substituted acetophenones against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with higher lipophilicity exhibited greater antibacterial activity.

CompoundMIC (µg/mL)
4'-(Trifluoromethyl)acetophenone32
Acetophenone128
4'-Chloroacetophenone64

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration required to inhibit bacterial growth.

Case Study 2: Metabolic Pathways

In a controlled study using liver microsomes from rats, the metabolic fate of this compound was tracked using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The study identified several metabolites, including glucuronide conjugates, which play a role in detoxification processes.

MetaboliteDetection MethodConcentration (ng/mL)
Glucuronide ConjugateLC-MS/MS150
Hydroxy MetaboliteLC-MS/MS75

These findings illustrate the compound's metabolic profile and potential implications for pharmacokinetics.

Q & A

Q. How can isotopic labeling aid in mechanistic studies of trifluoromethyl group participation in photochemical reactions?

  • Methodological Answer : Use laser flash photolysis with 13C-labeled compounds to track radical intermediates via EPR hyperfine splitting. Computational modeling (e.g., DFT) can correlate isotopic shifts with transition-state geometries .

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